molecular formula C8H14O6 B12322101 Ethyl B-D-Ribo-Hex-3-Ulopyranoside

Ethyl B-D-Ribo-Hex-3-Ulopyranoside

Cat. No.: B12322101
M. Wt: 206.19 g/mol
InChI Key: SRQUBKZEXFGSOP-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl B-D-Ribo-Hex-3-Ulopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted glycosides, depending on the type of reaction and reagents used .

Scientific Research Applications

Pharmacological Applications

  • Antidote Development :
    Ethyl B-D-ribo-hex-3-ulopyranoside has been investigated as a potential antidote for organophosphate poisoning. Research indicates that sugar moieties can enhance the delivery of oxime reactivators across the blood-brain barrier (BBB), thereby improving the efficacy of treatment for acetylcholinesterase inhibition .
  • Antimicrobial Activity :
    Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens, making them candidates for developing new antibiotics . The mechanism involves disrupting bacterial cell wall synthesis and function.
  • Fibrinolytic Activity :
    The compound has been noted for its fibrinolytic and thrombolytic activities in animal models, suggesting potential applications in treating thrombotic disorders .

Agricultural Applications

  • Herbicides :
    This compound derivatives have been explored for their herbicidal properties. They can be formulated into compositions that regulate plant growth or control unwanted vegetation, showcasing their utility in agricultural practices .
  • Plant Growth Regulators :
    The compound can also act as a plant growth regulator, promoting or inhibiting growth depending on concentration and formulation. This application is particularly relevant in sustainable agriculture practices where chemical usage needs to be minimized .

Biochemical Research

  • Biotransformation Studies :
    This compound has been isolated from various plant sources, including Coleus forskohlii, which is known for its biotransformation capabilities. Understanding these pathways can lead to insights into metabolic processes and the development of biocatalysts .
  • Glycosylation Reactions :
    The compound serves as a substrate in glycosylation reactions, which are crucial in synthesizing more complex carbohydrates and glycoproteins used in drug development and biotechnology .

Case Studies and Research Findings

Application AreaFindingsReference
PharmacologyEnhanced delivery of antidotes across BBB using sugar conjugates
AntimicrobialEffective against multiple bacterial strains
Herbicidal ActivityActive ingredient in formulations controlling unwanted vegetation
Plant Growth RegulationActs as a regulator depending on concentration
BiotransformationIsolated from Coleus forskohlii; insights into metabolic pathways

Comparison with Similar Compounds

Ethyl B-D-Ribo-Hex-3-Ulopyranoside can be compared with other similar glycosides, such as:

  • Mthis compound
  • Propyl B-D-Ribo-Hex-3-Ulopyranoside
  • Butyl B-D-Ribo-Hex-3-Ulopyranoside

These compounds share similar structural features but differ in their alkyl groups, which can influence their solubility, reactivity, and biological activity . This compound is unique due to its specific ester group, which imparts distinct chemical and biological properties .

Biological Activity

Ethyl β-D-ribo-hex-3-ulopyranoside, also known as Ethyl β-D-ribo-hexopyranosid-3-ulose, is a natural product that has garnered attention for its potential biological activities. Isolated from the plant Coleus forskohlii, this compound belongs to the class of carbohydrates and has been studied for various biochemical applications, particularly in the context of enzyme inhibition and metabolic pathways. This article delves into the biological activity of Ethyl β-D-ribo-hex-3-ulopyranoside, summarizing key research findings, case studies, and relevant data.

PropertyValue
Molecular Formula C₈H₁₄O₆
Molecular Weight 206.19 g/mol
CAS Number 104953-08-4
Source Coleus forskohlii

Ethyl β-D-ribo-hex-3-ulopyranoside has a unique structure that contributes to its biological activity. Its molecular configuration allows it to interact with various biological systems, making it a subject of interest in pharmacological studies.

Enzyme Inhibition

One of the primary areas of study for Ethyl β-D-ribo-hex-3-ulopyranoside is its role as an enzyme inhibitor. Research indicates that it can inhibit certain enzymes involved in metabolic pathways, which may have implications for conditions such as diabetes and obesity.

Case Study: Inhibition of Glycogen Phosphorylase

A notable study explored the inhibitory effects of various glycosides, including Ethyl β-D-ribo-hex-3-ulopyranoside, on rabbit muscle glycogen phosphorylase (RMGPb). The findings demonstrated that this compound exhibited significant inhibitory action, suggesting its potential utility in managing hyperglycemia. The study compared the activity of Ethyl β-D-ribo-hex-3-ulopyranoside with other glycosides and found that it performed comparably or better than several established inhibitors .

Antioxidant Activity

Ethyl β-D-ribo-hex-3-ulopyranoside has also been investigated for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various chronic diseases.

Research Findings

In vitro studies have shown that Ethyl β-D-ribo-hex-3-ulopyranoside can scavenge free radicals effectively. This activity is attributed to its hydroxyl groups, which can donate electrons to neutralize reactive oxygen species (ROS) . The antioxidant capacity was measured using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), demonstrating a concentration-dependent effect.

Potential Therapeutic Applications

Given its biological activities, Ethyl β-D-ribo-hex-3-ulopyranoside holds promise for therapeutic applications:

  • Diabetes Management : By inhibiting glycogen phosphorylase, it may help regulate blood glucose levels.
  • Antioxidant Supplementation : Its ability to scavenge free radicals positions it as a potential dietary supplement for oxidative stress-related conditions.

Properties

IUPAC Name

2-ethoxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-5,7-10,12H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQUBKZEXFGSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(=O)C(C(O1)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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